molecular formula C15H16N2O B14432459 6-[2-(2,6-Dimethylphenyl)hydrazinylidene]-4-methylcyclohexa-2,4-dien-1-one CAS No. 77590-51-3

6-[2-(2,6-Dimethylphenyl)hydrazinylidene]-4-methylcyclohexa-2,4-dien-1-one

Cat. No.: B14432459
CAS No.: 77590-51-3
M. Wt: 240.30 g/mol
InChI Key: QNLDKSGXGGOVGR-UHFFFAOYSA-N
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Description

6-[2-(2,6-Dimethylphenyl)hydrazinylidene]-4-methylcyclohexa-2,4-dien-1-one is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a hydrazinylidene group attached to a cyclohexa-2,4-dien-1-one ring, with additional methyl groups enhancing its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[2-(2,6-Dimethylphenyl)hydrazinylidene]-4-methylcyclohexa-2,4-dien-1-one typically involves the condensation reaction between 2,6-dimethylphenylhydrazine and 4-methylcyclohexa-2,4-dien-1-one. The reaction is usually carried out under acidic conditions to facilitate the formation of the hydrazone linkage .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

6-[2-(2,6-Dimethylphenyl)hydrazinylidene]-4-methylcyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-[2-(2,6-Dimethylphenyl)hydrazinylidene]-4-methylcyclohexa-2,4-dien-1-one has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-[2-(2,6-Dimethylphenyl)hydrazinylidene]-4-methylcyclohexa-2,4-dien-1-one involves its interaction with various molecular targets. The hydrazone group can form stable complexes with metal ions, influencing enzymatic activities and metabolic pathways. Additionally, the compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, affecting its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[2-(2,6-Dimethylphenyl)hydrazinylidene]-4-methylcyclohexa-2,4-dien-1-one is unique due to its specific combination of functional groups and substituents, which confer distinct chemical and biological properties.

Properties

CAS No.

77590-51-3

Molecular Formula

C15H16N2O

Molecular Weight

240.30 g/mol

IUPAC Name

2-[(2,6-dimethylphenyl)diazenyl]-4-methylphenol

InChI

InChI=1S/C15H16N2O/c1-10-7-8-14(18)13(9-10)16-17-15-11(2)5-4-6-12(15)3/h4-9,18H,1-3H3

InChI Key

QNLDKSGXGGOVGR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)O)N=NC2=C(C=CC=C2C)C

Origin of Product

United States

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